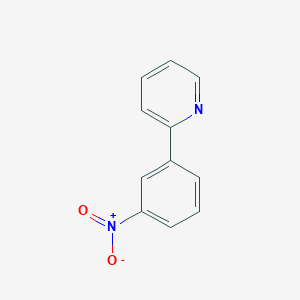

2-(3-Nitrophenyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEKHNZMCAMZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332675 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-79-6 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(3-nitrophenyl)pyridine and Its Derivatives

Abstract

The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and coordination chemistry.[1][2] The introduction of a nitro group, as seen in 2-(3-nitrophenyl)pyridine, provides a versatile synthetic handle for further functionalization, making this class of compounds particularly valuable for drug discovery and development pipelines.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing this compound and its analogues. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind various palladium-catalyzed cross-coupling reactions and direct arylation strategies. Each section includes field-proven experimental protocols, comparative data, and visual diagrams to ensure scientific integrity and practical applicability.

Foundational Principles: The Logic of C(sp²)–C(sp²) Bond Formation

The synthesis of this compound fundamentally relies on the creation of a carbon-carbon bond between a pyridine ring and a nitrophenyl ring. For decades, the most robust and versatile methods to achieve this have been palladium-catalyzed cross-coupling reactions.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, share a common mechanistic framework, providing a predictable and tunable platform for synthesis.[5]

The generalized catalytic cycle, which forms the basis for the Suzuki, Stille, Negishi, and Hiyama reactions, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of one of the coupling partners (e.g., 3-nitro-iodobenzene), forming a Pd(II) complex.

-

Transmetalation: The organic group from a second, organometallic coupling partner (e.g., a pyridyl-boronic acid or -zinc reagent) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of organometallic partner (containing Boron, Tin, Zinc, or Silicon) defines the specific named reaction and dictates the required reagents, reaction conditions, and tolerance to other functional groups.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Core Synthetic Methodologies and Protocols

We will now explore the most effective and commonly employed methods for the synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acids and their derivatives.[8][9] The reaction requires a base to activate the organoboron species, facilitating the transmetalation step.[9]

Causality Behind Experimental Choices:

-

Reactants: The most common routes involve coupling 2-halopyridine (typically 2-bromopyridine) with 3-nitrophenylboronic acid or, alternatively, 3-nitroaryl halide with a pyridine-2-boronic acid derivative. The former is often preferred as 2-bromopyridine is inexpensive and 3-nitrophenylboronic acid is commercially available.

-

Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) can be used, often providing higher turnovers and efficiency.[10]

-

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[8][11] The choice of base can significantly impact yield, with cesium carbonate often being effective for challenging couplings.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic reactants and the inorganic base.[8][11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-nitrophenylboronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

-

Reaction: Heat the mixture with vigorous stirring at 85-95°C. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Stille Coupling

The Stille reaction couples an organic halide with an organotin reagent (organostannane).[12][13] Its primary advantage is the high tolerance for a wide variety of functional groups, as the organostannanes are generally unreactive towards many common reagents.[14] The main drawback is the toxicity and difficulty in removing organotin byproducts.[15]

Causality Behind Experimental Choices:

-

Reactants: A common strategy is to couple 2-(tributylstannyl)pyridine with a 3-nitroaryl halide (iodide or bromide). Aryl iodides are more reactive than bromides.[12]

-

Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings.

-

Additives: The addition of LiCl can sometimes accelerate the reaction by facilitating the transmetalation step.

-

Solvent: Anhydrous, non-protic polar solvents such as DMF or dioxane are typically used.

Experimental Protocol: Stille Coupling

-

Setup: In an inert atmosphere glovebox or Schlenk line, combine 3-iodo-1-nitrobenzene (1.0 mmol), 2-(tributylstannyl)pyridine (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a flask.

-

Solvent Addition: Add anhydrous, degassed toluene or DMF (8 mL).

-

Reaction: Heat the mixture to 100°C and stir for 12-24 hours until starting material is consumed (monitored by GC-MS or TLC).

-

Work-up: Cool the mixture, dilute with ethyl acetate, and quench with an aqueous solution of KF (to precipitate tin byproducts as insoluble fluoride salts).

-

Filtration: Stir the mixture vigorously for 1 hour, then filter through a pad of Celite to remove the precipitate.

-

Extraction & Purification: Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to obtain the product.

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with excellent functional group compatibility.[5][16] The primary challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture.[17]

Causality Behind Experimental Choices:

-

Reactant Preparation: The 2-pyridylzinc reagent is typically prepared in situ from 2-bromopyridine by either lithiation followed by transmetalation with ZnCl₂, or direct insertion of activated zinc.

-

Catalyst System: Palladium catalysts with phosphine ligands are standard. For coupling with aryl chlorides, more electron-rich and bulky ligands like XPhos are often required to facilitate the challenging oxidative addition step.[10]

-

Solvent: Anhydrous ethereal solvents like THF or dioxane are mandatory.

Experimental Protocol: Negishi Coupling

-

Organozinc Preparation: In a flame-dried flask under argon, place anhydrous ZnCl₂ (1.2 mmol) in THF (5 mL). Cool to 0°C. Separately, prepare 2-pyridyllithium by adding n-BuLi (1.1 mmol) to a solution of 2-bromopyridine (1.1 mmol) in THF at -78°C. Slowly transfer the 2-pyridyllithium solution to the ZnCl₂ slurry at 0°C and allow it to warm to room temperature over 30 minutes.

-

Coupling Reaction: To a separate flask containing 3-bromo-1-nitrobenzene (1.0 mmol) and a palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, 2 mol %) in THF, add the freshly prepared 2-pyridylzinc solution via cannula.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-16 hours.

-

Quenching and Work-up: Upon completion, cool the reaction to 0°C and carefully quench by adding a saturated aqueous solution of NH₄Cl.[18]

-

Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Direct C-H Arylation

Direct C-H arylation represents a more modern, atom-economical approach that avoids the pre-functionalization of one of the coupling partners.[19] For synthesizing 2-arylpyridines, this often involves using a pyridine N-oxide. The N-oxide activates the C-H bond at the 2-position, facilitating its reaction with an arylpalladium complex.[19][20]

Causality Behind Experimental Choices:

-

Pyridine Activation: The use of pyridine N-oxide is crucial. It directs the arylation specifically to the 2-position and makes the C-H bond more susceptible to cleavage.

-

Catalyst System: A simple palladium salt like Pd(OAc)₂ is often sufficient. The reaction mechanism can be complex, sometimes involving cooperative catalysis between different palladium species.[19]

-

Post-Reaction Reduction: The initial product is a 2-arylpyridine N-oxide, which must be deoxygenated (reduced) in a subsequent step, often using PCl₃ or H₂/Pd, to yield the final 2-arylpyridine.

Figure 2: General workflow for the synthesis of 2-arylpyridines via Direct C-H Arylation.

Experimental Protocol: Direct C-H Arylation

-

Arylation Step: To a screw-cap vial, add pyridine N-oxide (1.5 mmol), 3-bromo-1-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Solvent and Reaction: Add a high-boiling polar solvent like DMA or NMP (5 mL). Seal the vial and heat to 120-140°C for 12-24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The crude product is the N-oxide intermediate.

-

Reduction Step: Dissolve the crude this compound N-oxide in a solvent like chloroform or CH₂Cl₂. Cool to 0°C. Add a reducing agent such as PCl₃ (1.2 mmol) dropwise.

-

Finalization: Allow the reaction to warm to room temperature and stir for 1-3 hours. Quench carefully with ice water, neutralize with aqueous NaHCO₃, and extract with CH₂Cl₂. Dry the organic layer, concentrate, and purify by chromatography.

Comparative Data Summary

The choice of synthetic method often involves a trade-off between reagent availability, reaction conditions, functional group tolerance, and atom economy.

| Method | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, non-toxic reagents; mild conditions.[8][9] | Requires a base; potential for protodeboronation of some heteroaryl boronates.[17] | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Stille | Organotin (R-SnBu₃) | Excellent functional group tolerance; no base needed.[12][14] | Toxic tin reagents; difficult to remove byproducts.[15] | Pd(PPh₃)₄ |

| Negishi | Organozinc (R-ZnCl) | High reactivity; mild conditions; tolerates many functional groups.[5][17] | Reagents are air and moisture sensitive.[17] | Pd(OAc)₂/Ligand |

| Hiyama | Organosilicon (R-Si(OR)₃) | Low toxicity; environmentally benign.[21][22] | Requires an activator (e.g., fluoride), which can affect sensitive groups.[23] | Pd(OAc)₂ |

| Direct Arylation | None (uses C-H bond) | High atom economy; avoids pre-functionalization.[19] | Often requires harsh conditions; may require an extra reduction step. | Pd(OAc)₂ |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is well-established, with palladium-catalyzed cross-coupling reactions—particularly the Suzuki-Miyaura coupling—serving as the workhorse methods due to their reliability and the stability of the required reagents. However, the advancement of C-H activation methodologies presents a compelling, more sustainable alternative by reducing the number of synthetic steps. For researchers in drug development, the choice of method will depend on the specific derivative being targeted, the scale of the synthesis, and the functional groups present in the molecule. The continued development of more active and robust catalysts for all these transformations will undoubtedly expand the synthetic toolbox, enabling even more rapid and efficient access to this important class of compounds.

References

-

Chemie, T. (n.d.). Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved January 2, 2026, from [Link]

-

(n.d.). Role of palladium catalyst in cross-coupling reactions. Retrieved January 2, 2026, from [Link]

-

NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 2, 2026, from [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved January 2, 2026, from [Link]

-

Slideshare. (n.d.). p1 bipyridine. synthesis methods and its reactions. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved January 2, 2026, from [Link]

-

Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Retrieved January 2, 2026, from [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Hiyama coupling. Retrieved January 2, 2026, from [Link]

-

NIH. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Retrieved January 2, 2026, from [Link]

-

(n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Retrieved January 2, 2026, from [Link]

-

ACS Publications. (n.d.). Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved January 2, 2026, from [Link]

-

(n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved January 2, 2026, from [Link]

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved January 2, 2026, from [Link]

-

NIH. (n.d.). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Kumada coupling. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved January 2, 2026, from [Link]

-

NIH. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 2, 2026, from [Link]

-

NIH. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Retrieved January 2, 2026, from [Link]

-

NIH. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved January 2, 2026, from [Link]

-

SynArchive. (n.d.). Stille Coupling. Retrieved January 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved January 2, 2026, from [Link]

-

NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 2, 2026, from [Link]

-

NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 2, 2026, from [Link]

-

(2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved January 2, 2026, from [Link]

-

University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved January 2, 2026, from [Link]

-

YouTube. (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 4. Proposed mechanism for the direct arylation of substrates 11. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hiyama Coupling [organic-chemistry.org]

- 23. Hiyama coupling - Wikipedia [en.wikipedia.org]

characterization of 2-(3-nitrophenyl)pyridine using NMR and mass spectrometry

An In-depth Technical Guide to the Structural Elucidation of 2-(3-nitrophenyl)pyridine utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

In the landscape of pharmaceutical and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. This compound, a biaryl system featuring a pyridine ring linked to a nitrophenyl moiety, represents a core structural motif with potential applications stemming from its electronic and steric properties. The precise substitution pattern—a C-C linkage at the 2-position of the pyridine ring and a nitro group at the meta-position of the phenyl ring—governs its chemical reactivity, photophysical properties, and biological activity.

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structural confirmation of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting a framework for its synthesis and subsequent detailed characterization. This document is intended for researchers and professionals in drug development and chemical sciences who require a robust understanding of how to approach the structural elucidation of such compounds.

Molecular Structure Overview

The first step in any characterization is to understand the molecule's basic framework. This compound possesses the molecular formula C₁₁H₈N₂O₂ and a molecular weight of approximately 200.18 g/mol [1].

Caption: Molecular structure of this compound.

Synthesis Pathway: A Generalized Approach

To characterize a compound, one must first obtain it. A common and effective method for synthesizing biaryl compounds like this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction joins an aryl halide with an aryl boronic acid.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, add 2-bromopyridine (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (3:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).

-

Reaction Execution: Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the pure this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

¹H NMR Characterization

The ¹H NMR spectrum provides information on the number of distinct protons and their neighboring environments. For this compound, we expect to see signals for all 8 aromatic protons, each with a distinct chemical shift due to the electronic effects of the nitrogen atom in the pyridine ring and the nitro group on the phenyl ring.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Frequency: A high-field instrument (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | s | - | H-2' |

| ~8.75 | d | ~4.8 | H-6 |

| ~8.30 | d | ~8.0 | H-4' |

| ~8.25 | d | ~8.0 | H-6' |

| ~7.85 | td | ~7.8, 1.8 | H-4 |

| ~7.75 | t | ~8.0 | H-5' |

| ~7.70 | d | ~7.8 | H-3 |

| ~7.35 | ddd | ~7.5, 4.8, 1.1 | H-5 |

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Ring Protons: The proton at the H-6 position is expected to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen atom. The H-3, H-4, and H-5 protons will appear as a complex set of multiplets.

-

Nitrophenyl Ring Protons: The nitro group is a strong electron-withdrawing group, which deshields the protons on the phenyl ring. The H-2' proton, being ortho to the nitro group and the pyridine ring, is expected to be a singlet and significantly downfield. The H-4' and H-6' protons will also be downfield due to the ortho and para relationship with the nitro group. The H-5' proton will appear as a triplet.

¹³C NMR Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C-2 |

| ~149.5 | C-6 |

| ~148.5 | C-3' (C-NO₂) |

| ~140.0 | C-1' |

| ~137.0 | C-4 |

| ~135.0 | C-4' |

| ~129.5 | C-5' |

| ~124.0 | C-6' |

| ~123.0 | C-2' |

| ~122.5 | C-5 |

| ~120.5 | C-3 |

Note: These are predicted values based on known substituent effects.

Interpretation of the ¹³C NMR Spectrum:

-

The carbon attached to the nitrogen (C-2 and C-6) will be significantly downfield[2].

-

The carbon bearing the nitro group (C-3') will also be deshielded.

-

The remaining aromatic carbons will appear in the typical range of ~120-140 ppm. The specific shifts are influenced by the electronic effects of the substituents.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[3]

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation. Electrospray Ionization (ESI), a softer technique, would be useful for confirming the molecular ion with minimal fragmentation.

-

Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an accurate mass measurement, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺•): The molecular formula C₁₁H₈N₂O₂ gives an exact mass of 200.0586 g/mol [4]. A high-resolution mass spectrum should show a prominent peak at m/z ≈ 200.0586.

-

Key Fragmentation Pathways: Fragmentation in EI-MS is initiated by the removal of an electron to form a molecular ion, which then undergoes various unimolecular decompositions.[5] For this compound, characteristic fragmentation would involve losses of the nitro group and cleavage of the rings.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2-(3-Nitrophenyl)pyridine and Its Isomers

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount for predicting its behavior and potential applications. This guide offers a comprehensive exploration of the spectroscopic characteristics of 2-(3-nitrophenyl)pyridine and its structural isomers, 2-(2-nitrophenyl)pyridine and 2-(4-nitrophenyl)pyridine. By delving into their synthesis and analyzing their signatures across various spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy—we aim to provide a foundational resource for the characterization and utilization of these important chemical entities.

The strategic placement of the nitro (-NO₂) group on the phenyl ring in relation to the pyridyl moiety significantly influences the electronic distribution, and consequently, the spectroscopic and physicochemical properties of these isomers. These differences are critical in fields such as medicinal chemistry, where subtle structural changes can drastically alter biological activity and pharmacokinetic profiles.

Synthesis of 2-(Nitrophenyl)pyridine Isomers

The synthesis of 2-(nitrophenyl)pyridine isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile method allows for the efficient formation of a carbon-carbon bond between a pyridine derivative and a nitrophenyl derivative.

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides a robust and widely applicable method for synthesizing biaryl compounds, including the 2-(nitrophenyl)pyridine isomers[1][2]. The general scheme involves the reaction of a pyridine-containing boronic acid or ester with a halogenated nitrobenzene, or vice versa, in the presence of a palladium catalyst and a base[3][4].

A typical reaction involves the coupling of 2-chloropyridine with a nitrophenylboronic acid or the coupling of a 2-pyridylboronic acid with a chloronitrobenzene isomer. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.

Diagram 1: General Workflow for Synthesis and Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(nitrophenyl)pyridine isomers.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative Suzuki-Miyaura coupling for the synthesis of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloropyridine (1.0 mmol, 1.0 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas like argon or nitrogen three times.

-

Solvent and Reaction: Add a degassed solvent system, typically a mixture of toluene and water. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The same general procedure can be adapted for the synthesis of the 2- and 4-isomers by using the corresponding 2-nitrophenylboronic acid or 4-nitrophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C[5].

¹H NMR Spectroscopy

The ¹H NMR spectra of the 2-(nitrophenyl)pyridine isomers are characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm). The position of the nitro group significantly influences the chemical shifts of the protons on both the phenyl and pyridine rings due to its strong electron-withdrawing nature.

Table 1: Comparative ¹H NMR Data (Predicted and Literature-Based) in CDCl₃

| Proton | 2-(2-Nitrophenyl)pyridine (δ, ppm) | This compound (δ, ppm) | 2-(4-Nitrophenyl)pyridine (δ, ppm) |

| Pyridine Ring | |||

| H-3' | ~7.3 | ~7.8 | ~7.8 |

| H-4' | ~7.8 | ~7.4 | ~7.8 |

| H-5' | ~7.3 | ~7.3 | ~7.3 |

| H-6' | ~8.7 | ~8.7 | ~8.7 |

| Phenyl Ring | |||

| H-3 | - | ~8.3 (d) | ~8.3 (d) |

| H-4 | ~7.7 (t) | ~7.6 (t) | - |

| H-5 | ~7.5 (t) | ~8.2 (d) | ~8.3 (d) |

| H-6 | ~8.0 (d) | - | - |

| H-2 | - | ~8.8 (s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from literature on similar compounds[6][7].

The proximity of the nitro group in the 2-position causes a significant downfield shift for the H-6 proton on the phenyl ring. For the 3-isomer, the H-2 and H-4 protons of the phenyl ring are deshielded. In the 4-isomer, the symmetrical nature of the substitution results in two sets of equivalent protons on the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The electron-withdrawing nitro group causes a downfield shift for the carbon atoms it is attached to (ipso-carbon) and affects the chemical shifts of other carbons in the rings through resonance and inductive effects.

Table 2: Comparative ¹³C NMR Data (Predicted and Literature-Based) in CDCl₃

| Carbon | 2-(2-Nitrophenyl)pyridine (δ, ppm) | This compound (δ, ppm) | 2-(4-Nitrophenyl)pyridine (δ, ppm) |

| Pyridine Ring | |||

| C-2' | ~155 | ~156 | ~156 |

| C-3' | ~122 | ~121 | ~121 |

| C-4' | ~137 | ~137 | ~137 |

| C-5' | ~125 | ~125 | ~125 |

| C-6' | ~150 | ~150 | ~150 |

| Phenyl Ring | |||

| C-1 | ~135 | ~140 | ~145 |

| C-2 | ~149 | ~123 | ~128 |

| C-3 | ~124 | ~148 | ~124 |

| C-4 | ~133 | ~130 | ~147 |

| C-5 | ~129 | ~135 | ~124 |

| C-6 | ~132 | ~122 | ~128 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from literature on similar compounds[6][7][8].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[9]. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 2: NMR Spectroscopy Workflow

Caption: General workflow for acquiring and analyzing NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[3][10].

The FT-IR spectra of the 2-(nitrophenyl)pyridine isomers will all show characteristic absorption bands for the nitro group and the aromatic rings.

-

NO₂ Vibrations: The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment, and thus by the isomer.

-

Aromatic C-H and C=C Vibrations: The spectra will also show C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹, and C=C stretching vibrations within the rings in the 1400-1600 cm⁻¹ region.

-

C-N Vibrations: The C-N stretching vibration between the phenyl ring and the nitro group is also observable.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Vibration | 2-(2-Nitrophenyl)pyridine | This compound | 2-(4-Nitrophenyl)pyridine |

| Asymmetric NO₂ Stretch | ~1525 | ~1530 | ~1520 |

| Symmetric NO₂ Stretch | ~1350 | ~1355 | ~1345 |

| Aromatic C=C Stretch | ~1600, 1450 | ~1605, 1470 | ~1595, 1460 |

| Aromatic C-H Stretch | >3000 | >3000 | >3000 |

Note: These are typical ranges and the exact values can vary.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy

The UV-Vis spectra of the 2-(nitrophenyl)pyridine isomers are expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitro group[11][12]. The position of the nitro group will affect the extent of conjugation and the energy of these transitions, leading to differences in the absorption maxima (λmax).

Table 4: Comparative UV-Vis Absorption Data (Predicted)

| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 2-(2-Nitrophenyl)pyridine | ~260, ~330 | Moderate to High |

| This compound | ~255, ~340 | Moderate to High |

| 2-(4-Nitrophenyl)pyridine | ~270, ~350 | High |

Note: Data is predicted based on the electronic effects of the nitro group. The 4-isomer is expected to have a more extended conjugation, potentially leading to a red-shifted λmax.

The absorption spectra are typically recorded in a solvent such as ethanol or acetonitrile. The polarity of the solvent can also influence the position of the absorption bands[13].

Fluorescence Spectroscopy

Many nitroaromatic compounds are known to be weak emitters or non-fluorescent due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways facilitated by the nitro group. This phenomenon is often referred to as fluorescence quenching.

It is anticipated that the 2-(nitrophenyl)pyridine isomers will exhibit very low fluorescence quantum yields. However, subtle differences in their emission properties may exist due to the different electronic interactions in each isomer. The fluorescence emission, if detectable, would likely be observed at a longer wavelength than the absorption maximum (Stokes shift).

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance in the range of 0.1-1.0 for UV-Vis measurements.

-

UV-Vis Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Fluorescence Data Acquisition: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax) and record the emission spectrum at longer wavelengths[14].

-

Quantum Yield Determination (if applicable): The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental spectroscopic data[4][15][16][17][18]. These calculations can predict optimized molecular geometries, vibrational frequencies (for IR and Raman spectra), and electronic transitions (for UV-Vis spectra).

By performing DFT calculations on the 2-(nitrophenyl)pyridine isomers, it is possible to:

-

Correlate calculated vibrational modes with experimental FT-IR peaks for a more detailed assignment.

-

Predict the energies and oscillator strengths of electronic transitions to aid in the interpretation of UV-Vis spectra.

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key spectroscopic properties of this compound and its 2- and 4-isomers, grounded in established synthetic and analytical methodologies. The distinct spectroscopic fingerprints of these isomers, arising from the positional variation of the nitro group, underscore the importance of thorough characterization in chemical research and development.

For professionals in drug discovery, the detailed understanding of these properties is a critical step in structure-activity relationship (SAR) studies. The electronic and steric differences between the isomers can lead to significant variations in their interactions with biological targets.

Future research could focus on the experimental determination of the fluorescence quantum yields and lifetimes of these compounds to further elucidate their photophysical properties. Additionally, advanced 2D NMR techniques could provide more detailed structural information and confirm the assignments presented here. The continued synergy between experimental spectroscopy and computational chemistry will undoubtedly deepen our understanding of these and other important molecular systems.

References

-

Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

-

Chen, J., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Retrieved from [Link]

- Pegu, D., & Singh, N. B. (2013). Quantum Chemical Calculations of Molecular Structure, Electronic, Thermodynamic and Non-linear optical properties of 2-amino-3-nitro-6-methyl pyridine. International Journal of Advanced Research, 1(9), 531-538.

-

Puzzarini, C. (n.d.). Quantum-chemical calculation of spectroscopic parameters. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(2-Nitrophenyl)ethynyl]pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations.... Retrieved from [Link]

-

University of Windsor. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

- Puzzarini, C., et al. (2018). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. The Journal of Physical Chemistry A, 122(48), 9448-9457.

-

ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (c) and 4′-(4-aminophenyl)-2.2′:6′,2′′-terpyridine (d). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4 UV-Vis absorption and fluorescence, under l exc = 480 nm (A) and.... Retrieved from [Link]

- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents.... Retrieved from [Link]

- South, C. (2016). Quantum Chemistry Calculations of Energetic and Spectroscopic Properties of p- and f-Block Molecules. University of North Texas.

-

Amanote Research. (n.d.). (PDF) Quantum Chemical Calculations and Spectroscopic. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Nitrophenyl)pyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyridine [webbook.nist.gov]

- 4. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 9. Buy 2-(2-Chloro-5-nitrophenyl)pyridine | 879088-40-1 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. journalijar.com [journalijar.com]

- 16. Virtual Winter School on Computational Chemistry - Quantum-chemical calculation of spectroscopic parameters [winterschool.cc]

- 17. digital.library.unt.edu [digital.library.unt.edu]

- 18. (PDF) Quantum Chemical Calculations and Spectroscopic [research.amanote.com]

The Chemical Reactivity of the Nitro Group in 2-(3-Nitrophenyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the nitro group in 2-(3-nitrophenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide focuses on the two primary reaction pathways of the nitro group: its reduction to the corresponding amine and its role in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes mechanistic principles with practical, field-proven insights, offering detailed experimental protocols, comparative data, and visual diagrams to facilitate a deeper understanding and application of the chemistry of this compound.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring linked to a nitrophenyl moiety. The strongly electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of both aromatic rings, rendering the nitro group itself a prime site for chemical transformation.[1][2] A thorough understanding of the reactivity of this functional group is paramount for the strategic design and synthesis of novel pharmaceutical agents and advanced materials. This guide will delve into the mechanistic underpinnings and practical execution of the key transformations of the nitro group in this specific molecular context.

Part 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation in organic synthesis, yielding 2-(3-aminophenyl)pyridine, a versatile building block for a myriad of complex molecules.[3][4] The choice of reduction methodology is critical and is dictated by factors such as functional group tolerance, desired chemoselectivity, scalability, and safety considerations.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[5] The two predominant mechanistic pathways are the direct hydrogenation route and the metal-acid reduction route.

Direct Hydrogenation Pathway: This pathway involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds, typically facilitated by a heterogeneous catalyst.

Metal-Acid Reduction Pathway: In this process, a metal such as iron, tin, or zinc acts as the electron donor in an acidic medium. The reaction proceeds through a series of single electron transfers from the metal surface to the nitro group, followed by protonation.

Below is a generalized workflow for the reduction of this compound to 2-(3-aminophenyl)pyridine.

Caption: General workflow for the reduction of this compound.

Comparative Analysis of Reduction Methodologies

The selection of a suitable reduction method is crucial for achieving high yield and purity of the desired 2-(3-aminophenyl)pyridine while preserving the integrity of the pyridine ring.

| Method | Reagents/Catalyst | Typical Solvents | Advantages | Disadvantages | Yield Range (%) |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean reaction, mild conditions.[6][7] | Potential for pyridine ring hydrogenation, catalyst poisoning.[8] | 85-98 |

| Metal-Acid Reduction (Fe) | Fe powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Cost-effective, good for large scale, high chemoselectivity.[9][10][11] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates.[5] | 70-90 |

| Metal-Salt Reduction (SnCl₂) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good functional group tolerance.[12][13][14][15] | Generates tin-based waste, which can be difficult to remove.[16] | 75-95 |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is often the preferred choice for its high efficiency and clean reaction profile.[6]

-

Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas source.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminophenyl)pyridine.

-

Purify the product by column chromatography or recrystallization if necessary.

-

Protocol 2: Reduction with Iron in Acetic Acid

This classical method is robust, cost-effective, and highly suitable for large-scale synthesis.[5][9]

-

Materials: this compound, Iron powder, Glacial Acetic Acid, Ethanol, Water, Sodium Bicarbonate solution.

-

Procedure:

-

To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq) and glacial acetic acid (catalytic to stoichiometric amount).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify as needed.

-

Protocol 3: Reduction with Tin(II) Chloride

This method offers a mild alternative, particularly when other reducible functional groups are present.[12][15]

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium hydroxide solution.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add SnCl₂·2H₂O (3-5 eq) to the solution.

-

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

Filter the mixture, washing the solid with ethanol or ethyl acetate.

-

Concentrate the filtrate and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting amine if necessary.

-

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring in this compound, making it susceptible to nucleophilic attack.[1][2] This can manifest in two primary ways: activation of the ring towards substitution of other leaving groups, and the direct substitution of the nitro group itself.

Mechanistic Principles of SNAr

The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[17][18]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The Nitro Group as an Activating Group: The nitro group at the meta-position of the phenyl ring in this compound does not directly activate the ortho and para positions for nucleophilic attack in the same way a nitro group on a single aromatic ring would. The overall electron deficiency of the molecule, however, can still facilitate nucleophilic substitution if a suitable leaving group is present at an activated position on either ring.

The Nitro Group as a Leaving Group: The nitro group itself can act as a leaving group in SNAr reactions, particularly on highly electron-deficient aromatic systems.[2][19] While less common than halide leaving groups, the displacement of a nitro group by strong nucleophiles is a documented transformation. For this compound, direct displacement of the nitro group would require harsh conditions and a potent nucleophile due to the meta-positioning relative to the pyridine substituent. However, in related nitropyridine systems, the nitro group has been shown to be a viable leaving group.[6]

Synthetic Utility and Considerations

While specific examples of SNAr reactions on this compound are not extensively reported in the literature, the general principles of SNAr on nitroaromatics and nitropyridines provide a framework for predicting its reactivity.

-

Activation of other leaving groups: If a halogen were present on the phenyl ring, particularly at the positions ortho or para to the nitro group, it would be activated towards nucleophilic displacement.

-

Direct displacement of the nitro group: The displacement of the nitro group in this compound by strong nucleophiles such as alkoxides, thiolates, or amides is plausible under forcing conditions (high temperature, strong base). The reactivity would be lower than in systems where the nitro group is ortho or para to another activating group.

Conclusion

The nitro group in this compound is a versatile functional handle that primarily undergoes two key transformations: reduction to an amine and participation in nucleophilic aromatic substitution. The reduction to 2-(3-aminophenyl)pyridine is a well-established and highly useful reaction, with several reliable methods available, including catalytic hydrogenation and metal-mediated reductions. The choice of method depends on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups.

The role of the nitro group in SNAr reactions is more nuanced. While it strongly activates the phenyl ring, its meta-positioning relative to the pyridine substituent makes direct activation for substitution less pronounced. Nevertheless, the potential for the nitro group to act as a leaving group under appropriate conditions opens up further avenues for the functionalization of this important molecular scaffold. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the reactivity of the nitro group in this compound for applications in drug discovery and materials science.

References

-

A Walk through Recent Nitro Chemistry Advances. (2020). PMC. Retrieved from [Link]

-

C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2020). ScienceDirect. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

-

Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

-

Nitro as a leaving group in an aromatic ring. (2021). Chemistry Stack Exchange. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central. Retrieved from [Link]

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

-

Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]

-

Nitro Reduction - SnCl2. Common Organic Chemistry. Retrieved from [Link]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature. Retrieved from [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. Retrieved from [Link]

-

Why do the nitro groups change the relative leaving tendencies of... | Study Prep. Pearson+. Retrieved from [Link]

-

A Walk through Recent Nitro Chemistry Advances. PMC. Retrieved from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]

-

Nitro Reduction - Iron (Fe). Common Organic Chemistry. Retrieved from [Link]

-

A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. Retrieved from [Link]

- US4994576A - Method for reducing aromatic nitro groups. Google Patents.

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. Retrieved from [Link]

-

Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. ResearchGate. Retrieved from [Link]

-

Sn2+ reduction. WordPress. Retrieved from [Link]

-

Nitro Reduction - Iron (Fe). Common Organic Chemistry. Retrieved from [Link]

-

Reduction of Nitro group using iron. ResearchGate. Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]

-

The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Retrieved from [Link]

-

Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. JOCPR. Retrieved from [Link]

-

Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. ResearchGate. Retrieved from [Link]

Sources

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]

- 9. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. reddit.com [reddit.com]

- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 15. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to Investigating the Potential Biological Activities of Novel 2-(3-Nitrophenyl)pyridine Derivatives

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility make it a cornerstone in the design of novel therapeutic agents.[1][] Pyridine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[1][2]

Simultaneously, the nitrophenyl moiety, while often associated with prodrug strategies, is an integral part of numerous compounds exhibiting significant biological effects. The electron-withdrawing nature of the nitro group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to participate in crucial receptor-ligand interactions or redox processes within a cell.

This guide focuses on the confluence of these two powerful chemical entities in the form of novel 2-(3-nitrophenyl)pyridine derivatives . We will provide a comprehensive technical framework for researchers, chemists, and drug development professionals to systematically investigate the potential anticancer, antimicrobial, and anti-inflammatory activities of this promising class of compounds. This document moves beyond a simple listing of facts to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and validation.

Part 1: Anticancer Potential: Targeting Cell Proliferation and Survival

The structural analogy of pyridine derivatives to endogenous molecules allows them to interact with numerous biological targets involved in cancer progression.[4] Many have been shown to inhibit key enzymes like kinases, arrest the cell cycle, and induce programmed cell death (apoptosis).[2][4] The introduction of a 3-nitrophenyl substituent provides a unique electronic and steric profile that warrants a thorough investigation of its anticancer potential.

Hypothesized Mechanisms of Action

Based on extensive literature for related pyridine structures, the primary anticancer mechanisms to investigate for this compound derivatives include the induction of apoptosis and cell cycle arrest.[4][5][6]

-

Induction of Apoptosis: These derivatives may trigger the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[7][8]

-

Cell Cycle Arrest: Compounds may halt the progression of the cell cycle at specific checkpoints, most commonly the G2/M phase, preventing cancer cells from dividing.[4][5] This is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[5][9]

-

Kinase Inhibition: Many pyridine-based anticancer agents function by inhibiting protein kinases, such as those in the PI3K/AKT/mTOR or VEGFR-2 signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[9][10]

Caption: Potential anticancer mechanisms of this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized to compare the potency of different derivatives across multiple cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |

| Derivative-001 | Data | Data | Data | Data |

| Derivative-002 | Data | Data | Data | Data |

| Doxorubicin | Data | Data | Data | Data |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-channel pipette and microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[11]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Potential: Disrupting Microbial Defenses

Pyridine derivatives, particularly those that can form pyridinium salts, have long been investigated for their antimicrobial properties.[12][13] Their cationic nature allows them to interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane disruption and cell death.[12]

Hypothesized Mechanism of Action

The primary hypothesized mechanism is the disruption of the bacterial cell membrane integrity. This leads to the leakage of essential intracellular components and dissipation of the proton motive force, ultimately resulting in bacterial cell death. The efficacy can be dependent on factors like the hydrophobicity of the molecule, which influences its ability to penetrate the lipid bilayer.[13]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC values are the gold standard for quantifying the in vitro activity of an antimicrobial agent. Results should be tabulated for easy comparison against standard antibiotics.

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | B. subtilis (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) |

| Derivative-001 | Data | Data | Data | Data |

| Derivative-002 | Data | Data | Data | Data |

| Ciprofloxacin | Data | Data | Data | Data |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Materials:

-

Sterile 96-well U-bottom plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Standard antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight. Suspend several colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[12]

-

Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of a 2x concentrated stock of the test compound to the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a vehicle control (bacteria with DMSO).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

Part 3: Anti-inflammatory Potential: Modulating the Arachidonic Acid Cascade

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases. A key pathway in inflammation is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] Many anti-inflammatory drugs, including NSAIDs, function by inhibiting these enzymes. The structural features of pyridine derivatives make them plausible candidates for COX/LOX inhibitors.[17][18]

Hypothesized Mechanism of Action

The primary mechanism to investigate is the direct inhibition of COX and LOX enzymes.

-

COX Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[16] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[16]

-

LOX Inhibition: Lipoxygenases convert arachidonic acid into leukotrienes and other inflammatory mediators. Inhibition of 5-LOX or 15-LOX can reduce the production of these pro-inflammatory molecules.[19]